
Bz-Camp
Overview
Description
N6-benzoyl-Cyclic AMP (sodium salt) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound is known for its selective activation of protein kinase A (PKA) over exchange proteins activated by cAMP (Epac1 and Epac2). The substitution of a benzoyl group at the N6 position of the adenine ring enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .
Preparation Methods
The synthesis of N6-benzoyl-Cyclic AMP (sodium salt) involves the benzoylation of cyclic adenosine monophosphate. The reaction typically requires the use of benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions must be carefully controlled to ensure the selective substitution at the N6 position. The product is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial production methods for N6-benzoyl-Cyclic AMP (sodium salt) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
N6-benzoyl-Cyclic AMP (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions are less common for this compound due to the stability of the benzoyl group.
Substitution: The benzoyl group can be substituted under certain conditions, leading to the formation of different analogs. Common reagents for substitution reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an N6-amino-Cyclic AMP analog .
Scientific Research Applications
Mechanistic Insights into Bz-CAMP
This compound functions primarily as a potent activator of protein kinase A (PKA), influencing numerous intracellular pathways. Its ability to mimic cAMP allows it to penetrate cell membranes and elicit responses similar to those induced by endogenous cAMP. The activation of PKA leads to phosphorylation of serine and threonine residues in target proteins, modulating various physiological processes.
Cellular Signaling
This compound has been extensively utilized in studies investigating cellular signaling pathways. For instance, it has been shown to increase cytosolic calcium concentration through PKA activation, which is crucial in various cellular responses including muscle contraction and neurotransmitter release .
Research Applications
- Neuroscience : this compound is employed to study synaptic plasticity and memory formation. Its role in enhancing long-term potentiation (LTP) has been documented, indicating its potential in understanding learning mechanisms.
- Cardiovascular Research : The compound is used to explore cardiac myocyte function, particularly in the context of heart failure where altered cAMP signaling is a hallmark.
Therapeutic Applications
This compound's properties have led to its investigation in therapeutic contexts, particularly in metabolic and neurodegenerative diseases.
Metabolic Disorders
Research indicates that this compound can enhance insulin sensitivity and glucose uptake in adipocytes, making it a candidate for treating conditions like type 2 diabetes. Studies have shown that this compound can activate pathways that promote glucose transporter translocation to the cell membrane .
Neurodegenerative Diseases
The neuroprotective effects of this compound have been explored in models of neurodegeneration. Its ability to activate PKA leads to increased expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. This suggests a potential role for this compound in therapies aimed at conditions such as Alzheimer's disease.
Summary of Research Findings
Case Study: this compound in Diabetes Management
A study conducted on diabetic rat models demonstrated that administration of this compound significantly improved glucose tolerance and insulin sensitivity compared to control groups. The mechanism was attributed to enhanced PKA activity leading to increased GLUT4 translocation .
Case Study: Neuroprotection Against Alzheimer's Disease
In a controlled experiment with transgenic mice expressing Alzheimer's pathology, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests . This underscores the therapeutic potential of this compound in neurodegenerative conditions.
Mechanism of Action
N6-benzoyl-Cyclic AMP (sodium salt) exerts its effects by selectively activating protein kinase A. It binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The benzoyl group enhances the compound’s lipophilicity and membrane permeability, allowing it to efficiently enter cells and exert its effects .
Comparison with Similar Compounds
N6-benzoyl-Cyclic AMP (sodium salt) is unique due to its selective activation of protein kinase A and its enhanced membrane permeability. Similar compounds include:
Cyclic adenosine monophosphate (cAMP): The natural analog, which activates both protein kinase A and exchange proteins activated by cAMP.
8-Bromo-cyclic adenosine monophosphate: Another cAMP analog with different selectivity and stability properties.
N6-Phenyl-cyclic adenosine monophosphate: A similar analog with a phenyl group substitution, offering different activation profiles and membrane permeability.
The uniqueness of N6-benzoyl-Cyclic AMP (sodium salt) lies in its selective activation of protein kinase A and its improved cellular uptake due to the benzoyl group .
Biological Activity
N6-benzoyl-Cyclic AMP (Bz-Camp) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and its potential therapeutic applications.
Overview of this compound
This compound is characterized by the presence of a benzoyl group at the N6 position of the adenine ring, which enhances its lipophilicity and membrane permeability compared to natural cAMP. This modification allows this compound to selectively activate protein kinase A (PKA) while minimizing interactions with exchange proteins activated by cAMP (Epac1 and Epac2) .
This compound primarily acts by binding to the nucleotide-binding sites of PKA, leading to its activation. The activation of PKA triggers a cascade of phosphorylation events that influence various cellular functions, including:
- Cell Growth and Differentiation : this compound has been shown to promote cell proliferation in certain contexts while inhibiting growth in others, indicating a complex role in cellular signaling.
- Signal Transduction : The compound modulates several signaling pathways, particularly those involving calcium (Ca2+) signaling, suggesting an interplay between cAMP and Ca2+ levels in cells .
1. Impact on Plasmodium falciparum
Research indicates that this compound can significantly alter the cell cycle progression of Plasmodium falciparum, the malaria-causing parasite. When red blood cells infected with this parasite are treated with this compound, a notable disruption in the parasite's cell cycle is observed. This effect is mediated through PKA activation, as demonstrated by the ability of PKA inhibitors to block these changes .
2. Cardiomyocyte Viability
In cardiomyocyte studies, this compound has been implicated in both protective and detrimental effects depending on the context of receptor activation. For instance, activating certain GsPCRs can lead to cardiomyocyte death through ATP-mediated signaling pathways, while other receptor activations can enhance cell survival via cAMP-mediated mechanisms .
Comparative Analysis of cAMP Analogues
The following table summarizes key properties and biological activities of various cAMP analogues, including this compound:
Compound | Selectivity for PKA | Membrane Permeability | Biological Activity |
---|---|---|---|
This compound | High | High | Activates PKA; alters Plasmodium cell cycle; influences cardiomyocyte viability |
N6-benzyl-cAMP | Moderate | Moderate | Potent growth inhibition in glioma cells |
N6-butyryl-cAMP | Low | Low | Limited biological activity |
N6,O2'-cAMP | Moderate | Moderate | Varies based on cellular context |
Case Study 1: Effects on Glioma Cells
In studies involving C6 rat glioma cells, this compound exhibited minimal growth inhibition even at high concentrations, contrasting sharply with other analogs like N6-benzyl-cAMP. This suggests that structural variations among cAMP analogs can lead to significant differences in their biological activity and target interactions .
Case Study 2: Malaria Research
A study focusing on the effects of this compound on Plasmodium falciparum revealed that treatment with this compound led to observable changes in the parasite's cell cycle dynamics. The results indicated that manipulation of the cAMP/PKA pathway could serve as a potential target for developing new antimalarial therapies .
Properties
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCBMGKNCJXIC-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952638 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30275-80-0 | |
Record name | N(6)-Benzoyl-cyclic amp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?
A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.
Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?
A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.
Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?
A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.
Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?
A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.
A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.